molecular formula C14H11BrF3NO B14196144 2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline CAS No. 832734-02-8

2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline

Cat. No.: B14196144
CAS No.: 832734-02-8
M. Wt: 346.14 g/mol
InChI Key: HJFQOXFWCSOIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable component in drug design .

Properties

CAS No.

832734-02-8

Molecular Formula

C14H11BrF3NO

Molecular Weight

346.14 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline

InChI

InChI=1S/C14H11BrF3NO/c1-19-11-4-2-3-5-13(11)20-12-7-6-9(8-10(12)15)14(16,17)18/h2-8,19H,1H3

InChI Key

HJFQOXFWCSOIFH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.